molecular formula C13H11ClN2O2 B2921416 6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid CAS No. 1374969-90-0

6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid

Cat. No.: B2921416
CAS No.: 1374969-90-0
M. Wt: 262.69
InChI Key: NZJWOZIMIXCWEC-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a chloro group at the 6th position, a methylanilino group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid typically involves the following steps:

    Nitration: The starting material, 2-chloropyridine, is nitrated to form 6-chloro-2-nitropyridine.

    Reduction: The nitro group is then reduced to an amino group, resulting in 6-chloro-2-aminopyridine.

    Coupling Reaction: The 6-chloro-2-aminopyridine undergoes a coupling reaction with 3-methylaniline to form 6-chloro-2-(3-methylanilino)pyridine.

    Carboxylation: Finally, the compound is carboxylated at the 3rd position to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but with an imidazo ring instead of an anilino group.

    6-Chloro-3-methylpyridine-2-carboxylic acid: Similar structure but with a methyl group instead of a methylanilino group.

Uniqueness

6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid is unique due to the presence of both a chloro and a methylanilino group, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it valuable in various research applications.

Properties

IUPAC Name

6-chloro-2-(3-methylanilino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-8-3-2-4-9(7-8)15-12-10(13(17)18)5-6-11(14)16-12/h2-7H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJWOZIMIXCWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=CC(=N2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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